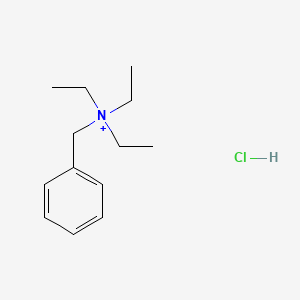

Benzyl(triethyl) ammonium hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C13H23ClN+ |

|---|---|

Molecular Weight |

228.78 g/mol |

IUPAC Name |

benzyl(triethyl)azanium;hydrochloride |

InChI |

InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1; |

InChI Key |

HTZCNXWZYVXIMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Significance As a Quaternary Ammonium Salt in Contemporary Chemical Research

Benzyl(triethyl)ammonium hydrochloride, also known as Benzyltriethylammonium chloride (BTEAC) or TEBA, is a white to off-white crystalline powder. nbinno.com Its structure, featuring a positively charged nitrogen atom bonded to three ethyl groups and one benzyl (B1604629) group, makes it a versatile quaternary ammonium (B1175870) salt. adpharmachem.com This compound is highly soluble in water and also soluble in various organic solvents, a key characteristic for its primary application. nbinno.comchemicalbook.com

In contemporary chemical research, Benzyl(triethyl)ammonium hydrochloride is predominantly utilized as a phase-transfer catalyst (PTC). adpharmachem.comchemicalbook.com This catalytic function is crucial for reactions involving reactants that are immiscible, such as those in aqueous and organic phases. adpharmachem.comlookchem.com By forming an ion pair with a reactant in one phase, the catalyst facilitates its transfer to the other phase where the reaction can proceed efficiently. biomedres.usbiomedres.us This mechanism enhances reaction rates, improves yields, and often allows for milder reaction conditions. chemicalbook.com

The applications of Benzyl(triethyl)ammonium hydrochloride as a phase-transfer catalyst are extensive and include:

Nucleophilic Substitution Reactions: It is particularly effective in facilitating nucleophilic substitutions, such as the synthesis of ethers and alkyl halides. nbinno.comadpharmachem.com

Alkylation Reactions: The compound is widely used in C-, N-, O-, and S-alkylation reactions. nbinno.comchemicalbook.com

Carbene Reactions: It also finds use in reactions involving carbenes. nbinno.comchemicalbook.com

Polymer Chemistry: In the field of polymer science, it acts as a curing accelerator for high-molecular-weight polymers and is used in the synthesis of various polymers. nbinno.comchemicalbook.com

Other Industrial Applications: Its utility extends to being an organic electrolyte in the electronics industry, a chemical agent in oilfields, and a template for the synthesis of molecular sieves. nbinno.comchemicalbook.com

The compound's effectiveness, coupled with the relative simplicity and low cost of its synthesis, has made it a staple in both laboratory-scale research and industrial processes. chemicalbook.com

Interactive Table: Properties of Benzyl(triethyl)ammonium Hydrochloride

| Property | Value | Reference |

| Chemical Formula | C13H22ClN | nbinno.com |

| Molecular Weight | 227.77 g/mol | lookchem.com |

| Appearance | White to off-white crystalline powder | nbinno.com |

| Melting Point | 190-192°C | nbinno.com |

| Boiling Point | ~366.11°C (estimated) | nbinno.com |

| Density | 1.08 g/mL at 25°C | nbinno.com |

| Water Solubility | 700 g/L at 20°C | nbinno.com |

| Solubility | Soluble in water, ethanol, methanol (B129727), isopropanol, DMF, acetone (B3395972), and dichloromethane (B109758) | chemicalbook.com |

Historical Development and Key Milestones in Phase Transfer Catalysis Involving Benzyl Triethyl Ammonium Hydrochloride

Fundamental Principles of Phase-Transfer Catalysis Mediated by Benzyl(triethyl)ammonium Hydrochloride

The efficacy of benzyl(triethyl)ammonium hydrochloride as a phase-transfer catalyst is rooted in its unique molecular structure, which combines both lipophilic and hydrophilic properties. sudanchemical.com This dual nature allows it to transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur. adpharmachem.comchemicalbook.com

The fundamental mechanism of phase-transfer catalysis by benzyl(triethyl)ammonium hydrochloride begins with an ion-exchange process at the interface of the two phases. In a typical scenario involving an aqueous or solid phase containing an inorganic salt (e.g., sodium cyanide) and an organic phase containing the substrate (e.g., an alkyl halide), the positively charged quaternary ammonium cation ([C₆H₅CH₂N(C₂H₅)₃]⁺) pairs with the anion from the salt (e.g., CN⁻). chemicalbook.comrasayanjournal.co.in

This newly formed ion pair, [C₆H₅CH₂N(C₂H₅)₃]⁺CN⁻, possesses sufficient lipophilicity due to the benzyl and triethyl groups to be extracted from the aqueous or solid phase into the organic phase. sudanchemical.comchemicalbook.com This transfer is a critical step, as it brings the nucleophilic anion into the same phase as the organic substrate. adpharmachem.com Once in the organic phase, the anion is weakly solvated and exists as part of a loose ion pair with the bulky quaternary ammonium cation. This "naked" state significantly enhances its reactivity compared to its state in the highly solvating aqueous phase. chemicalbook.com After the nucleophile reacts with the organic substrate, the catalyst cation pairs with the leaving group anion and returns to the aqueous or solid phase to repeat the cycle.

A study on the ion-association behavior of benzyl trimethyl ammonium chloride in aqueous DMSO mixtures showed that the formation of contact ion pairs (CIP) increases with a higher concentration of the organic solvent. rasayanjournal.co.in This supports the concept of ion-pair formation being a key step in the catalytic process.

Kinetic studies of similar phase-transfer catalyzed reactions have shown that the reaction rate is often dependent on the concentration of the catalyst, the substrate, and the reactants. researchgate.net For instance, in the synthesis of benzyl salicylate (B1505791) via solid-liquid phase-transfer catalysis, the reaction was found to be first order in the concentrations of both the substrate and the catalyst. researchgate.net The catalytic intermediate, formed from the reaction of the solid salt with the tetraalkylammonium salt, is the key component driving the substitution reaction. researchgate.net The concentration of this intermediate tends to remain almost constant after an initial induction period. researchgate.net

The structure of the catalyst itself plays a crucial role. The lipophilicity of the cation affects its ability to be extracted into the organic phase, while the size of the cation can influence the tightness of the ion pair and, consequently, the reactivity of the anion. chemicalbook.com Benzyl(triethyl)ammonium chloride offers a good balance of these properties for a range of applications.

The primary role of benzyl(triethyl)ammonium hydrochloride is to act as a shuttle for anions between the phases. adpharmachem.comchemicalbook.com By forming a lipophilic ion pair, it overcomes the mutual insolubility of the reactants, effectively migrating the nucleophile from the aqueous or solid phase to the organic phase where the electrophilic substrate resides. chemimpex.comchemicalbook.com This facilitated migration is the cornerstone of phase-transfer catalysis.

This process is particularly valuable in reactions where one reactant is an inorganic salt, soluble in water but not in organic solvents, and the other is an organic compound, which has the opposite solubility profile. Without the catalyst, the reaction would be extremely slow or would not occur at all, as the reactants would be confined to their respective phases with minimal interaction at the interface. Benzyl(triethyl)ammonium chloride bridges this gap, enabling efficient chemical transformations. adpharmachem.com

Scope and Versatility in Organic Synthesis

Benzyl(triethyl)ammonium hydrochloride has demonstrated broad applicability across various types of organic reactions, including nucleophilic substitutions, alkylations, and condensation reactions. chemicalbook.comchemicalbook.comsigmaaldrich.com

Nucleophilic substitution is a cornerstone of organic synthesis, and benzyl(triethyl)ammonium hydrochloride is frequently employed to catalyze these reactions under phase-transfer conditions. adpharmachem.comchemicalbook.com

C-alkylation of compounds containing active methylene (B1212753) groups is a significant application of benzyl(triethyl)ammonium hydrochloride as a phase-transfer catalyst. chemicalbook.commdpi.com These reactions are fundamental for forming new carbon-carbon bonds.

One notable example is the alkylation of phenylacetonitrile (B145931) and its derivatives. chemicalbook.comorgsyn.org In a procedure for the synthesis of 2-phenylbutyronitrile, phenylacetonitrile is alkylated with ethyl bromide in the presence of concentrated aqueous sodium hydroxide (B78521) and a catalytic amount of benzyl(triethyl)ammonium chloride. orgsyn.org The catalyst facilitates the deprotonation of phenylacetonitrile by the hydroxide base at the interface and transfers the resulting carbanion into the organic phase to react with the ethyl bromide. orgsyn.org This method has been successfully used for the alkylation of various arylacetonitriles. orgsyn.org

Similarly, the C-alkylation of other active methylene compounds like ethyl acetoacetate (B1235776) has been achieved using benzyl(triethyl)ammonium chloride (TEBAC) as the catalyst. mdpi.com In one study, the alkylation of ethyl acetoacetate with agents like benzyl bromide and allyl bromide was performed using a mixture of KOH and K₂CO₃ as the base and 10% TEBAC as the catalyst, yielding the C-alkylated products in good yields (59–82%). mdpi.com

The following table summarizes the results of the TEBAC-catalyzed C-alkylation of ethyl acetoacetate under microwave conditions:

| Alkylating Agent | Yield (%) |

| Benzyl bromide | 82 |

| p-Chlorobenzyl bromide | 71 |

| m-Methoxybenzyl chloride | 59 |

| Allyl bromide | 75 |

| Butyl bromide | 63 |

| Data sourced from a study on the alkylation of ethyl acetoacetate. mdpi.com |

This data highlights the effectiveness of benzyl(triethyl)ammonium chloride in promoting C-alkylation reactions for a variety of alkylating agents. The use of phase-transfer catalysis in these reactions often leads to higher yields and selectivity compared to traditional methods. phasetransfercatalysis.com

Nucleophilic Substitution Reactions

O-Alkylation Reactions

O-alkylation, or etherification, is a broad class of reactions where an ether linkage (C-O-C) is formed. Phase-transfer catalysis using benzyl(triethyl)ammonium chloride is a well-established method for these transformations, particularly in reactions involving alkoxides or phenoxides. chemicalbook.combiomedres.us The catalyst transports the oxygen nucleophile from an aqueous or solid phase into an organic phase to react with an alkylating agent. biomedres.us

This method is not limited to phenols; alcohols can also be alkylated. In the synthesis of p-nitroanisole, for instance, a nucleophile (CH₃ONa) is generated from methanol (B129727) and sodium hydroxide. biomedres.us A phase-transfer catalyst like benzyl(triethyl)ammonium chloride then forms an ion pair (Q⁺CH₃O⁻) that is soluble in the organic phase, allowing it to react with the substrate. biomedres.us Studies have shown that liquid-liquid-liquid (L-L-L) PTC systems using benzyl(triethyl)ammonium chloride can offer 100% selectivity in the O-alkylation of substrates like m-cresol (B1676322) and 4-hydroxybiphenyl with benzyl chloride. researchgate.net

Table 4: Selective O-Alkylation Reactions using PTC

| Substrate | Alkylating Agent | Catalyst | Conditions | Product | Selectivity | Reference |

| m-Cresol | Benzyl Chloride | Benzyltriethylammonium chloride | 50°C, L-L-L PTC | 3-Benzyloxytoluene | 100% | researchgate.net |

| 4-Hydroxybiphenyl | Benzyl Chloride | Benzyltriethylammonium chloride | 50°C, L-L-L PTC | 1,1′-Biphenyl-4-(phenylmethoxy) | 100% | researchgate.net |

| Vanillin | Benzyl Chloride | Benzyltriethylammonium chloride | L-L-L PTC | 4-Benzyloxy-3-methoxybenzaldehyde | - | researchgate.net |

This table is interactive and can be sorted by clicking on the headers.

N-Alkylation Reactions

N-alkylation under phase-transfer catalysis is a versatile method for synthesizing substituted amines, amides, and nitrogen-containing heterocycles. chemicalbook.com Benzyl(triethyl)ammonium chloride facilitates the transfer of the deprotonated nitrogen species from the aqueous phase to the organic phase for subsequent alkylation. chemicalbook.comjetir.org

This technique has been successfully applied to the alkylation of hydantoins. nih.gov A study demonstrated the N-alkylation of various 5,5-disubstituted hydantoins with different alkylating agents in a biphasic system (dichloromethane/aqueous potassium hydroxide) using a PTC. The general procedure involves vigorous stirring of the hydantoin, alkylating agent, base, and catalyst until the reaction is complete, affording the N-alkylated products after purification. nih.gov This approach is valuable in the synthesis of fine chemicals and pharmaceutical intermediates. jetir.org

Table 5: PTC-Catalyzed N-Alkylation of Hydantoins

| Hydantoin Substrate | Alkylating Agent | Catalyst | Yield | Reference |

| 5,5-Dimethylhydantoin | Benzyl Bromide | TBAB | 95% | nih.gov |

| 5,5-Dimethylhydantoin | Ethyl Bromoacetate | TBAB | 93% | nih.gov |

| 5,5-Diphenylhydantoin | Benzyl Bromide | TBAB | 94% | nih.gov |

| 5,5-Diphenylhydantoin | Methyl Iodide | TBAB | 96% | nih.gov |

This table is interactive and can be sorted by clicking on the headers. Note: The cited study used TBAB (Tetrabutylammonium bromide), another common PTC, which functions by the same mechanism as Benzyl(triethyl)ammonium chloride.

S-Alkylation Reactions

The formation of thioethers (sulfides) through the alkylation of sulfur nucleophiles like thiols (mercaptans) is effectively catalyzed by benzyl(triethyl)ammonium chloride under PTC conditions. chemicalbook.com The catalyst transports the thiolate anion (RS⁻), formed by deprotonating a thiol with a base, from the aqueous phase into the organic phase to react with an alkyl halide. chemicalbook.comjetir.org

A clear example is the phase-transfer catalyzed alkylation of 2-mercapto-5-methyl-1H-benzimidazole. researchgate.net Using tetrabutylammonium (B224687) bromide as the catalyst in a solid/liquid system, the reaction with various organohalogen reagents resulted exclusively in S-monoalkylation, demonstrating the high selectivity of the PTC method for the more nucleophilic sulfur atom over the nitrogen atoms in the ring. researchgate.net More recent research has also explored the enantioselective S-alkylation of sulfenamides using chiral phase-transfer catalysts, further highlighting the utility of this strategy for constructing chiral sulfur centers. nih.gov

Table 6: PTC-Catalyzed S-Alkylation of 2-Mercapto-5-Methyl-1H-Benzimidazole

| Alkylating Agent | Product Type | Yield | Reference |

| Isopropyl Iodide | S-monoalkylation | 76% | researchgate.net |

| Benzyl Chloride | S-monoalkylation | 81% | researchgate.net |

| Ethyl Chloroacetate | S-monoalkylation | 64% | researchgate.net |

| 4-Methoxybenzyl Chloride | S-monoalkylation | 73% | researchgate.net |

This table is interactive and can be sorted by clicking on the headers. Note: The cited study used TBAB (Tetrabutylammonium bromide), another common PTC, which functions by the same mechanism as Benzyl(triethyl)ammonium chloride.

Cyanide and Fluoride (B91410) Nucleophilic Displacements

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and PTC has proven invaluable in this area. Benzyl(triethyl)ammonium hydrochloride and similar quaternary ammonium salts are instrumental in transferring anionic nucleophiles from an aqueous or solid phase into an organic phase where the alkyl halide substrate is dissolved.

In the case of cyanide displacement , the reaction of benzyl halides with aqueous cyanide solutions typically results in hydrolysis, yielding benzyl alcohols. However, in the presence of a phase-transfer catalyst, benzyl cyanides are formed exclusively. epa.gov The catalyst, Benzyl(triethyl)ammonium hydrochloride (BTEAC), transports the cyanide anion (CN⁻) from the aqueous phase to the organic phase, where it can react with the organic substrate, such as an alkyl halide, to produce the corresponding nitrile. mdpi.com An example is the synthesis of benzamidomethyl cyanide from the reaction of (benzamidomethyl)triethylammonium chloride with potassium cyanide in an aqueous medium. mdpi.com

Fluoride displacement presents unique challenges due to the high hydration energy and low solubility of fluoride salts in organic solvents. najah.edu While reagents like tetrabutylammonium fluoride (TBAF) can be used, they are often hydrated and basic, leading to side reactions. najah.edu Phase-transfer catalysis offers a method to introduce the fluoride anion into the organic phase for substitution reactions. nii.ac.jpresearchgate.net Amine/HF reagents, such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF), are often used as a source of nucleophilic fluoride under various conditions. nii.ac.jpresearchgate.netnih.gov The role of the PTC is to facilitate the transfer of the fluoride ion or a complex fluoride species to the organic phase to react with alkyl halides or sulfonates, thereby forming a C-F bond. nii.ac.jpnih.gov

Carbene-Generating Reactions

Phase-transfer catalysis is widely employed for reactions involving carbenes, which are highly reactive intermediates. biomedres.uschemicalbook.com BTEAC is particularly effective in reactions that generate dihalocarbenes.

Dichlorocyclopropanation of Alkenes

The addition of dichlorocarbene (B158193) (:CCl₂) to alkenes to form dichlorocyclopropanes is a classic application of phase-transfer catalysis. masterorganicchemistry.com Dichlorocarbene is typically generated in situ by the alpha-elimination of hydrogen chloride from chloroform (B151607) (CHCl₃) using a concentrated aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.com

In a two-phase system (aqueous NaOH and an organic solution of the alkene and chloroform), BTEAC facilitates the reaction. The mechanism involves the transfer of hydroxide ions (OH⁻) into the organic phase or, more commonly, the extraction of a proton from the chloroform at the interface, forming the trichloromethanide anion (CCl₃⁻). The BTEAC cation pairs with this anion, forming [BTEA]⁺[CCl₃]⁻, which is soluble in the organic phase. This ion pair then eliminates a chloride ion to generate the highly reactive dichlorocarbene, which immediately adds to the alkene present in the organic phase in a stereospecific syn-addition. masterorganicchemistry.com

Table 1: Dichlorocyclopropanation of Alkenes via PTC This table illustrates the general reaction; specific yields depend on the substrate and precise conditions.

| Alkene Substrate | Reagents | Catalyst | Product |

|---|---|---|---|

| Cyclohexene | CHCl₃, 50% aq. NaOH | BTEAC | 7,7-Dichlorobicyclo[4.1.0]heptane |

| Styrene | CHCl₃, 50% aq. NaOH | BTEAC | 1,1-Dichloro-2-phenylcyclopropane |

Condensation Reactions

BTEAC serves as an efficient catalyst in several types of condensation reactions, which are crucial for forming carbon-carbon bonds.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, catalyzed by a base. wikipedia.org Benzyl(triethyl)ammonium chloride has been successfully used as a catalyst for this reaction, often providing high yields of the α,β-unsaturated products under mild or even solvent-free conditions. cymitquimica.comresearchgate.net The catalyst facilitates the deprotonation of the active methylene compound by the base, transferring the resulting carbanion to the organic phase to react with the carbonyl compound. scientificlabs.co.uksigmaaldrich.com

One study demonstrated the efficacy of BTEAC in the condensation of various aldehydes with active methylene compounds, achieving high yields without a solvent. researchgate.net

Table 2: BTEAC-Catalyzed Knoevenagel Condensation Data synthesized from findings where BTEAC is used as a catalyst. Yields are representative of the high efficiency of this method.

| Aldehyde | Active Methylene Compound | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | Malononitrile | 2-Benzylidenemalononitrile | >90 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | >85 |

Darzen Condensation

The Darzen condensation (or glycidic ester condensation) creates α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-haloester in the presence of a base. nih.gov Phase-transfer catalysis is an effective method for this reaction. crdeepjournal.orgresearchgate.net BTEAC can transfer the base (e.g., hydroxide) into the organic phase, which then deprotonates the α-haloester to form a carbanion. This carbanion attacks the carbonyl compound, and subsequent intramolecular nucleophilic substitution displaces the halide to form the epoxide ring. researchgate.net The use of PTC allows the reaction to proceed under milder conditions than traditionally required.

Wittig and Wittig-Horner Reactions

The Wittig and Wittig-Horner reactions are fundamental methods for synthesizing alkenes from carbonyl compounds. nih.govwikipedia.org The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium (B103445) ylide used in the Wittig reaction. wikipedia.org

Phase-transfer catalysis is particularly well-suited for the Wittig-Horner reaction. researchgate.netrsc.org In a biphasic system (e.g., aqueous NaOH and an organic solvent), BTEAC facilitates the transfer of hydroxide ions into the organic phase. The hydroxide then deprotonates the phosphonate ester, generating the phosphonate carbanion. This carbanion subsequently reacts with the aldehyde or ketone to form the alkene, typically with a high stereoselectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.org The resulting water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. youtube.com

Oxidation Reactions

Benzyl(triethyl)ammonium hydrochloride serves as an effective phase-transfer catalyst (PTC) in various oxidation reactions, facilitating the reaction between an oxidant in an aqueous phase and a substrate in an organic phase. Its role is crucial in overcoming the immiscibility of the reactants, leading to enhanced reaction rates and yields.

Permanganate-Mediated Oxidations

Phase-transfer catalysis is a valuable method for employing potassium permanganate (B83412) (KMnO₄), a powerful and inexpensive oxidant, to react with substrates in organic solvents. orientjchem.org Benzyl(triethyl)ammonium chloride can transport the permanganate ion (MnO₄⁻) from the aqueous layer into the organic phase, enabling oxidation to occur.

A notable application is the improved oxidation of alkenes to cis-1,2-glycols. scielo.br Traditionally, the oxidation of internal olefins with aqueous basic potassium permanganate often results in poor yields. For instance, the oxidation of cis-cyclooctene yields only 7% of the corresponding diol under conventional conditions. scielo.br However, by employing benzyltriethylammonium chloride as a phase-transfer catalyst in a biphasic system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide), the yield can be significantly increased. scielo.br The catalyst ferries the permanganate ion into the organic phase, where it can efficiently react with the alkene. In a documented procedure, this PTC method improved the yield of cis-1,2-cyclooctanediol (B3120902) from cis-cyclooctene to 50%. scielo.br

The catalyst has also been investigated in the oxidation of aromatic hydrocarbons. researchgate.net In these reactions, the triethylbenzylammonium cation pairs with the permanganate anion, forming an ion pair that is soluble in the organic phase, thereby allowing for the oxidation of substrates like p-xylene. researchgate.net

Table 1: PTC Oxidation of cis-Cyclooctene to cis-1,2-Cyclooctanediol scielo.br

| Reactant | Oxidant | Catalyst | Solvent System | Temperature | Yield |

| cis-Cyclooctene | Potassium Permanganate (KMnO₄) | Benzyl(triethyl)ammonium chloride | Dichloromethane / 40% aq. NaOH | 0°C | 50% |

Molybdenum-Catalyzed Greener Oxidations

In the pursuit of more environmentally benign chemical processes, benzyl(triethyl)ammonium chloride has been utilized in greener oxidation reactions. researchgate.net Traditional oxidation methods often rely on hazardous and carcinogenic chromium compounds. researchgate.netnih.gov A greener alternative involves a molybdenum-based catalyst activated by aqueous hydrogen peroxide. researchgate.net

In this system, a catalyst is formed from sodium molybdate (B1676688). Benzyl(triethyl)ammonium chloride (BTEAC) acts as the phase-transfer agent, facilitating the interaction between the catalyst and the substrate. researchgate.net The process involves dissolving BTEAC in water, heating the solution, and then adding the molybdate solution to form the active catalytic species. researchgate.net This approach avoids the use of toxic heavy metals like chromium, aligning with the principles of green chemistry. researchgate.net

Reduction Reactions

Phase-transfer catalysis is also applicable to reduction reactions, particularly those using ionic reducing agents like sodium borohydride (B1222165), which have limited solubility in organic solvents where the substrates (e.g., ketones) are typically dissolved.

Borohydride Reductions of Ketones

Sodium borohydride (NaBH₄) is a mild and selective reducing agent widely used to convert ketones into secondary alcohols. scielo.brrsc.org However, its insolubility in many common organic solvents necessitates the use of protic solvents like methanol or ethanol. Phase-transfer catalysis presents a method to conduct these reductions in a biphasic system, allowing for the use of a wider range of organic solvents.

A phase-transfer catalyst such as benzyl(triethyl)ammonium hydrochloride facilitates the transfer of the borohydride anion (BH₄⁻) from the aqueous or solid phase into the organic phase. The quaternary ammonium cation [C₆H₅CH₂N(C₂H₅)₃]⁺ pairs with the BH₄⁻ anion, creating an ion pair that is soluble in the organic solvent. This ion pair can then react with the ketone dissolved in the organic phase, reducing it to the corresponding alcohol. This method can lead to high yields under mild conditions without the formation of significant byproducts. While various quaternary ammonium salts have been successfully used for this purpose, the principle remains the same: enhancing the availability of the reducing agent in the phase where the reaction occurs. rsc.org

Esterification and Transesterification Reactions

Benzyl(triethyl)ammonium chloride has demonstrated utility in catalytic systems for ester synthesis, a cornerstone of organic chemistry.

Potassium Phosphate/Benzyl(triethyl)ammonium Chloride Catalytic Systems

An efficient catalytic system for the transesterification of both aliphatic and aromatic esters has been developed using a combination of potassium phosphate (K₃PO₄) and benzyl(triethyl)ammonium chloride (BTEAC). rsc.org Transesterification is an equilibrium process where an ester is converted into another by exchanging the alkoxy group with an alcohol. rsc.org

This dual-catalyst system is effective for reactions with primary and secondary alcohols, affording the desired ester products in good to excellent yields. rsc.org In this system, the solid potassium phosphate acts as the base, while BTEAC functions as the phase-transfer catalyst, facilitating the reaction between the solid base, the alcohol, and the ester substrate, which may be in a liquid organic phase. This combination provides an effective and practical method for conducting transesterification under mild conditions. rsc.org

Etherification Reactions

Phase-transfer catalysis is a powerful method for the synthesis of ethers, particularly from phenols, which can be readily deprotonated to form nucleophilic phenoxides. Benzyl(triethyl)ammonium hydrochloride is effective in transporting the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with an alkylating agent.

The O-alkylation of phenols under phase-transfer conditions is a widely used synthetic transformation. While specific yield data for a broad range of phenols using Benzyl(triethyl)ammonium hydrochloride is not extensively tabulated in readily available literature, the general efficacy of quaternary ammonium salts in such reactions is well-documented. The catalytic activity is influenced by factors such as the structure of the catalyst and the specific reaction conditions. For instance, in the alkylation of phenol, the choice of the tetraalkylammonium cation has been shown to significantly impact the reaction rate, with a 663-fold increase in reactivity observed when moving from tetramethylammonium (B1211777) to tetra-n-octylammonium cations under PTC conditions. acs.orgnih.gov This highlights the importance of the catalyst's lipophilicity in extracting the phenoxide into the organic phase. acs.orgnih.gov

The following table provides representative yields for the etherification of phenols using quaternary ammonium salts as phase-transfer catalysts, illustrating the general utility of this class of catalysts for this transformation.

| Phenol Derivative | Alkylating Agent | Catalyst | Yield (%) |

|---|---|---|---|

| Phenol | n-Butyl Bromide | Tetrabutylammonium Bromide (TBAB) | High |

| 2-Naphthol | Benzyl Bromide | TBAB | 95 |

| 4-Nitrophenol | Ethyl Bromoacetate | Tetrahexylammonium Bromide (THAB) | High |

| Hydantoin | Allyl Bromide | TBAB | 96 |

Friedel-Crafts Acylation Reactions (as an Antimony(V) Chloride Complex)

Benzyl(triethyl)ammonium hydrochloride can be combined with antimony(V) chloride to form a catalytic complex, [PhCH₂NEt₃]⁺[SbCl₆]⁻, which is an efficient catalyst for Friedel-Crafts acylation reactions. This method offers an alternative to the use of stoichiometric amounts of Lewis acids, which are traditionally required for these reactions. The complex catalyzes the acylation of various aromatic compounds with acyl chlorides, providing the corresponding ketones in good yields.

The catalytic system is particularly effective for the acylation of electron-rich aromatic compounds. The reaction proceeds smoothly under mild conditions, and the catalyst can be used in catalytic amounts.

| Arene | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|

| Anisole | Benzoyl Chloride | 4-Methoxybenzophenone | 95 |

| Toluene | Benzoyl Chloride | 4-Methylbenzophenone | 92 |

| Benzene | Benzoyl Chloride | Benzophenone | 85 |

| Naphthalene | Acetyl Chloride | 1-Acetonaphthone | 88 |

Syn-Dichlorination of Alkenes (Organoselenium-Catalyzed Systems)

A significant application of Benzyl(triethyl)ammonium hydrochloride is its use as a chloride source in the catalytic, stereospecific syn-dichlorination of alkenes. nih.govnih.gov This reaction, which employs a selenium-based catalyst, overcomes the traditional anti-addition pathway observed in the electrophilic halogenation of alkenes. nih.govillinois.edu The system utilizes diphenyl diselenide as a pre-catalyst, an N-fluoropyridinium salt as an oxidant, and Benzyl(triethyl)ammonium chloride to provide the chloride ions. nih.govillinois.edu This methodology is applicable to a wide array of both cyclic and acyclic 1,2-disubstituted alkenes, affording the corresponding syn-dichlorides with high diastereoselectivity. nih.govnih.gov

| Alkene Substrate | Yield of Dichloride (%) | syn:anti Ratio |

|---|---|---|

| (E)-Stilbene | 94 | >99:1 |

| (Z)-Stilbene | 95 | >99:1 |

| Cyclohexene | 85 | >99:1 |

| (E)-Oct-4-ene | 88 | 98:2 |

| Indene | 91 | >99:1 |

| (E)-1-Phenylprop-1-ene | 89 | >99:1 |

Factors Governing Catalytic Performance

Influence of Interfacial Area and Agitation

In phase-transfer catalysis, the reaction occurs between species originating from two immiscible phases. The transfer of the catalyst-anion pair occurs at the interface between these phases. Consequently, the interfacial area available for this transfer is a critical parameter. Increasing the interfacial area generally enhances the rate of the phase-transfer step. mdpi.com

Role of Solvent Systems and Phase Properties

The choice of the organic solvent is crucial in phase-transfer catalysis as it influences multiple aspects of the reaction. catalysis.blog The solvent must be able to dissolve the organic substrate and the lipophilic catalyst-anion ion pair, while remaining immiscible with the aqueous phase.

The polarity of the solvent can significantly affect the reaction rate. catalysis.blogcatalysis.blog Polar aprotic solvents can enhance the reactivity of the nucleophile by solvating the cation of the ion pair more effectively than the anion, leading to a "naked" and more reactive anion. However, highly polar solvents may also increase the solubility of the catalyst in the aqueous phase, reducing its concentration in the organic phase where the reaction occurs. Nonpolar solvents, on the other hand, can favor the partitioning of the ion pair into the organic phase but may not be as effective at solvating the species to promote high reactivity. catalysis.blog

The properties of the two phases, such as their mutual solubility and interfacial tension, also play a role. Low interfacial tension, which can be influenced by the solvent and the catalyst itself, facilitates the formation of a fine emulsion with a large interfacial area upon agitation, thereby enhancing the rate of phase transfer. mdpi.com

Comparison with Other Quaternary Ammonium Salts and Traditional PTCs

Benzyl(triethyl)ammonium chloride (BTEAC), also known as TEBA or TEBAC, is a prominent member of the quaternary ammonium salt family used in phase-transfer catalysis. sigmaaldrich.comchembk.comnovainternational.netadpharmachem.com Its effectiveness is often benchmarked against other "quat" salts and traditional phase-transfer catalysts (PTCs). The performance of a quaternary ammonium salt in PTC is significantly influenced by the structure of the cation, particularly the size and nature of the alkyl groups attached to the nitrogen atom. These structural features dictate the catalyst's lipophilicity, which is crucial for its ability to transfer anionic reactants from an aqueous phase to an organic phase. phasetransfercatalysis.com

A key comparison can be made with Benzyltrimethylammonium (B79724) chloride (BTMAC). BTEAC generally offers different reactivity compared to BTMAC due to the substitution of three ethyl groups for the three methyl groups. BTMAC, with only 10 carbon atoms, has a highly accessible positive charge on the nitrogen atom, leading to the formation of tighter ion pairs. phasetransfercatalysis.com This characteristic means BTMAC rarely provides the highest reactivity in many PTC systems. phasetransfercatalysis.com In contrast, the larger ethyl groups in BTEAC can influence its solubility and interaction with the different phases, affecting reaction kinetics.

The lipophilicity, or the "organic character," of the catalyst is a critical factor. For a PTC to be effective, it must be soluble enough in the organic phase to transport the anion while also maintaining sufficient solubility in the aqueous phase to exchange anions. The benzyl group in BTEAC provides significant lipophilicity, making it an effective catalyst for a wide range of reactions. sudanchemical.com However, a potential side reaction with benzylated quats like BTEAC is the possibility of the benzyl group itself acting as an alkylating agent, which can lead to undesired byproducts, especially at higher temperatures.

When compared to other common PTCs like tetrabutylammonium salts, BTEAC is often noted for its combination of effectiveness and lower cost, making it a frequently used catalyst in both laboratory and industrial-scale organic synthesis. phasetransfercatalysis.comchemicalbook.com

Table 1: Comparison of Common Quaternary Ammonium PTCs

| Catalyst | Abbreviation | Key Structural Feature | General Application Note |

| Benzyl(triethyl)ammonium chloride | BTEAC / TEBA | Benzyl group, three ethyl groups | Widely used, versatile, cost-effective PTC for various organic syntheses. chemicalbook.comtcichemicals.com |

| Benzyltrimethylammonium chloride | BTMAC | Benzyl group, three methyl groups | Lower carbon count can lead to lower reactivity in some systems compared to BTEAC. phasetransfercatalysis.com |

| Tetrabutylammonium bromide | TBAB | Four butyl groups | Common general-purpose PTC with high lipophilicity. |

| Tetrabutylammonium iodide | TBAI | Four butyl groups, iodide anion | Often used as a PTC and as an electrolyte. tcichemicals.com |

Advanced Phase-Transfer Catalysis Architectures

To improve catalyst efficiency, recovery, and reusability, advanced PTC architectures have been developed. These systems often involve anchoring the active catalyst moiety to a solid support or incorporating it into a larger, more complex structure.

Supported and Immobilized Catalysts

Immobilizing a homogeneous catalyst like Benzyl(triethyl)ammonium chloride onto a solid support transforms it into a heterogeneous catalyst, which simplifies its separation from the reaction mixture post-reaction. Research has shown that BTEAC can be used to activate inorganic solid supports for organic reactions. For example, it has been successfully used to activate hydroxyapatite (B223615) and natural phosphate, enabling these materials to serve as solid supports for Knoevenagel and Claisen-Schmidt condensation reactions. sigmaaldrich.com This activation allows the reactions to proceed efficiently at room temperature and without the need for a solvent, highlighting a green chemistry approach. sigmaaldrich.com The BTEAC, in this role, facilitates the reaction at the solid-liquid interface, demonstrating a practical application of supported catalysis.

Polymeric and Heterogeneous PTC Systems

Benzyl(triethyl)ammonium chloride is also integral to the synthesis of polymers in heterogeneous systems. It functions as a lipophilic phase-transfer catalyst in polycondensation reactions to produce high-molecular-weight polymers under biphasic conditions. sudanchemical.com In these systems, monomers may be present in two immiscible phases (e.g., aqueous and organic). BTEAC facilitates the transport of a reactive species (like a phenoxide anion in the synthesis of polyethers) across the phase boundary to react with the monomer in the other phase. This catalytic action is crucial for achieving high degrees of polymerization. sudanchemical.com Its role as a curing accelerator for polymer polymerization, such as for epoxy resins and powder coatings, further underscores its utility in polymeric systems. chemicalbook.com

Table 2: Research Findings on BTEAC in Advanced PTC Architectures

| Application Area | System Type | Specific Use of BTEAC | Finding |

| Condensation Reactions | Supported Catalyst | Activation of hydroxyapatite and natural phosphate. sigmaaldrich.com | Enables Knoevenagel and Claisen-Schmidt condensations at room temperature without a solvent. sigmaaldrich.com |

| Polymer Synthesis | Heterogeneous PTC | Catalyst for polycondensation reactions in bi-phasic conditions. sudanchemical.com | Facilitates the formation of high molecular weight polymers. sudanchemical.com |

| Polymer Curing | Curing Accelerator | Used as an accelerator for polymer polymerization (e.g., epoxy resins). chemicalbook.com | Improves the curing process of various polymers. chemicalbook.com |

Temperature-Controlled Phase-Transfer Catalysis

Temperature-controlled or thermoregulated phase-transfer catalysis (TRPTC) represents a sophisticated strategy for enhancing catalyst recovery and reuse. The core principle of TRPTC involves using a catalyst that exhibits temperature-dependent solubility in the reaction phases. researchgate.net Typically, a thermoregulated catalyst is designed to be soluble in the reaction medium at an elevated temperature, allowing the reaction to proceed homogeneously with high efficiency. Upon cooling, the catalyst's solubility changes, causing it to precipitate or move into a separate phase, from which it can be easily recovered. researchgate.net This process often involves chemically modifying the catalyst with thermo-responsive polymers or ligands. researchgate.net

While Benzyl(triethyl)ammonium chloride is a versatile and widely applied PTC, its use within a specifically designed thermoregulated system is not extensively documented in scientific literature. The compound itself is noted to be stable under normal conditions but may decompose at high temperatures. adpharmachem.com One source mentions its application as a "phase change cold storage material," which relates to its thermal properties but is distinct from its catalytic function. chemicalbook.com The development of TRPTC systems has primarily focused on catalysts functionalized with specific thermo-responsive moieties, a modification not inherently present in the standard structure of Benzyl(triethyl)ammonium chloride.

Synthetic Methodologies for Benzyl Triethyl Ammonium Hydrochloride

Quaternization Reaction Pathways

The synthesis of Benzyl(triethyl)ammonium hydrochloride is a classic illustration of the Menshutkin reaction. wikipedia.org This reaction involves the alkylation of a tertiary amine, in this case, triethylamine (B128534), by an alkyl halide, specifically benzyl (B1604629) chloride. google.comgoogle.comoup.com The process is a second-order nucleophilic substitution (SN2) reaction where the nitrogen atom of the triethylamine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion to form the quaternary ammonium (B1175870) salt. wikipedia.orgtue.nl The reaction is typically exothermic and its rate is dependent on the concentrations of both the amine and the alkyl halide. tue.nl

The general reaction is as follows: C₆H₅CH₂Cl (Benzyl Chloride) + N(C₂H₅)₃ (Triethylamine) → [C₆H₅CH₂N(C₂H₅)₃]⁺Cl⁻ (Benzyl(triethyl)ammonium hydrochloride)

This pathway is widely employed due to the availability of the starting materials and the directness of the route to the desired product. chemicalbook.com

The efficiency and purity of the final product are highly dependent on the careful optimization of reactant molar ratios and reaction conditions such as temperature and duration. While some procedures utilize equimolar amounts of triethylamine and benzyl chloride, research indicates that using a slight excess of the amine can be beneficial. chemicalbook.comchemicalbook.comresearchgate.net

Studies have shown that increasing the molar ratio of triethylamine to benzyl chloride (e.g., from 1.04:1 to 1.07:1) accelerates the removal of residual benzyl chloride, a toxic precursor. oup.comresearchgate.net This optimization is crucial for ensuring the purity and safety of the final compound. Patents for scaled-up processes suggest a molar ratio of triethylamine to benzyl chloride of up to 1.3:1 to drive the reaction to completion and obtain high yields. google.com Reaction temperatures are generally maintained between 60°C and 90°C, with reaction times typically ranging from 5 to 10 hours, depending on the solvent and scale. google.comgoogle.comchemicalbook.com

| Reactant Ratio (Triethylamine:Benzyl Chloride) | Temperature (°C) | Time (hours) | Key Outcome | Reference |

|---|---|---|---|---|

| 1:1 (molar) | 80°C | 5 | Yield of 76.3% in polydimethylsiloxane. | chemicalbook.com |

| 1:1 (molar) | 63-64°C (reflux) | 8 | Yield of 68.9% in acetone (B3395972). | chemicalbook.com |

| 1.07:1 (molar) | Not specified | > 0.75 | Faster removal of residual benzyl chloride in water. | oup.comresearchgate.net |

| Up to 1.3:1 (molar) | 75-90°C | 6-10 | High yield (up to 93%) and purity. | google.com |

| 1:1.25 to 1:1.35 (weight) | 60-66°C | 8-10 | High yield (86%) with reduced energy consumption. | google.com |

The choice of solvent is a critical parameter that influences reaction rate, product yield, purity, and the ease of product isolation. A variety of solvents have been investigated for the synthesis of Benzyl(triethyl)ammonium hydrochloride. The ideal solvent should effectively dissolve the reactants while having poor solubility for the product, facilitating its crystallization and separation. google.com

Acetone: The use of acetone as a single solvent is noted for its efficiency. It allows for a lower reaction temperature (60-66°C), which saves energy. google.com The resulting product has high purity and the process is simplified, as the acetone-based mother liquor can be recovered and recycled for subsequent batches, significantly reducing waste and production costs. google.com

Solvent Mixtures: A specific mixture of toluene, acetone, and dimethylformamide (DMF) in a 1:0.5:0.05 volume ratio has been patented for its ability to produce the product in the form of coarse crystals with high purity and yields reaching up to 93%. google.com Deviating from this specific ratio can result in lower yields or diminished product quality. The mother liquor from this process can also be reused for further preparations. google.com

Water: Demonstrating a greener chemistry approach, the synthesis has also been successfully carried out in water. oup.com

Other Solvents: Other solvents such as polydimethylsiloxane, ethanol, and dichloroethane have also been employed, yielding good results. chemicalbook.comprepchem.com However, the use of certain solvents like chlorinated hydrocarbons or dimethylformamide alone can sometimes lead to the formation of undesirable by-products or oily substances that are difficult to crystallize. google.com

| Solvent System | Advantages | Recovery/Recycling | Reference |

|---|---|---|---|

| Acetone (single) | Lower reaction temp, high yield (86%), high purity, reduced energy use. | Yes, solvent mother liquor can be recycled. | google.com |

| Toluene:Acetone:DMF (1:0.5:0.05) | High yield (up to 93%), high purity, coarse crystals for easy separation. | Yes, mother liquor can be worked up or reused. | google.com |

| Polydimethylsiloxane | Good yield (76.3%) and purity (99.4-99.5%). | Not specified. | chemicalbook.comprepchem.com |

| Water | Environmentally friendly ("green") solvent. | Not specified. | oup.com |

| Ethanol, Dichloroethane | Can produce similar yield and quality to other systems. | Not specified. | chemicalbook.com |

Process Efficiency and Scalability Considerations for Research Applications

For research applications, the efficiency and scalability of a synthetic process are paramount. Efficiency is typically evaluated based on chemical yield, reaction time, and the purity of the isolated product. The synthesis of Benzyl(triethyl)ammonium hydrochloride has been shown to have variable efficiency, with reported yields ranging from as low as 29-33% in some lab preparations to over 90% in optimized processes. google.comresearchgate.net

The scalability of the synthesis for research purposes depends on the simplicity and robustness of the procedure.

Simplicity and Efficiency: Methods using a single, easily removable solvent like acetone are highly advantageous for both bench-top and larger-scale research applications. google.com They offer moderate reaction conditions, high yields, and a straightforward workup, which includes the potential for solvent recycling, making the process more cost-effective and environmentally benign. google.com

Avoiding Inefficient Processes: Older methods reported in the literature have been noted for being inefficient for larger scales due to extremely long reaction times (up to 64 hours) or the use of hazardous solvents like ether, which pose safety risks. google.com

Reliability for High-Quality Material: The development of processes using specific solvent mixtures, such as toluene-acetone-DMF, was driven by the need to overcome issues like incomplete reactions and by-product formation seen in other systems. google.com This results in a more reliable and scalable process for obtaining high-purity, crystalline material, which is often a requirement for research applications where product quality is critical. The ability to produce coarse crystals simplifies filtration and handling compared to finely crystalline or oily products. google.com

Applications in Polymer and Materials Science Research

Role in Polymerization Processes

As a phase-transfer catalyst, Benzyl(triethyl)ammonium chloride facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic), which is crucial for the synthesis of various polymers. medchemexpress.com This capability allows it to enhance reaction rates, improve yields, and enable reactions that would otherwise be difficult to perform under standard conditions. chemicalbook.com

Benzyl(triethyl)ammonium chloride is utilized as a curing accelerator in the polymerization of polymers. chemicalbook.com It is particularly effective for powder coatings and epoxy resins, where it helps to speed up the cross-linking process, leading to the formation of the final hardened material. chemicalbook.com

The compound acts as a lipophilic phase-transfer catalyst in polycondensation reactions. sigmaaldrich.com This role is critical for synthesizing high molecular weight polymers under bi-phasic conditions, where the catalyst helps transfer the reacting species across the phase boundary, enabling the polymer chain to grow efficiently. sigmaaldrich.com

A notable application of Benzyl(triethyl)ammonium chloride is in the synthesis of "bioinspired" copolymers that structurally mimic DNA. These water-soluble copolymers are based on polystyrene and are synthesized through the free-radical copolymerization of vinylbenzyl thymine (B56734) (VBT) and an ionically-charged monomer, vinylbenzyl triethylammonium (B8662869) chloride (VBA). The resulting random, cationic, linear copolymers have a controlled composition.

When exposed to short-wavelength UV light, the thymine groups within the copolymer undergo dimerization. This photo-induced cross-linking reaction forms a network that renders the polymer less soluble in water, creating non-toxic and environmentally benign photo-resistant materials.

| Component | Role in Bioinspired Copolymer |

| Vinylbenzyl thymine (VBT) | The photoreactive monomer containing the thymine group that enables UV-induced cross-linking. |

| Vinylbenzyl triethylammonium chloride (VBA) | The ionically-charged comonomer that imparts water solubility to the copolymer chain. |

| Isopropanol | The solvent used during the copolymerization reaction, typically carried out at 65°C. |

| UV Light (254 nm) | The energy source that initiates the photodimerization of thymine groups, leading to curing and immobilization of the film. |

Benzyl(triethyl)ammonium chloride (TEBAC) serves as an efficient and inexpensive phase-transfer catalyst in the multicomponent synthesis of polyhydroquinoline derivatives. These fused heterocyclic compounds are of significant interest due to their wide range of biological activities. The synthesis is an environmentally benign, one-pot protocol that combines various reactants under solvent-free conditions.

The process typically involves the reaction of an arylaldehyde, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate. TEBAC facilitates the reaction, leading to excellent yields in short reaction times.

| Reactant | Role in Polyhydroquinoline Synthesis |

| Substituted Arylaldehydes | Provides the aryl group at the 4-position of the quinoline (B57606) ring. |

| Dimedone | A cyclic β-diketone that forms part of the heterocyclic ring structure. |

| Ethyl acetoacetate | A β-ketoester that contributes to the formation of the dihydropyridine (B1217469) ring. |

| Ammonium acetate | Acts as the nitrogen source for the quinoline ring. |

| Benzyl(triethyl)ammonium chloride (Catalyst) | Functions as a phase-transfer catalyst to facilitate the multicomponent condensation reaction. |

The synthesis of pyrimido[4,5-d]quinolines, another class of important heterocyclic compounds, is often achieved through one-pot, multicomponent reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov While Benzyl(triethyl)ammonium chloride is a versatile catalyst for many such organic syntheses, specific literature detailing its use for this particular reaction is limited. Research in this area has documented the use of other catalysts, such as trityl chloride (TrCl), which has been shown to be an efficient neutral organocatalyst for this transformation under mild conditions. nih.gov

Material Modification and Functionalization

Beyond polymerization, Benzyl(triethyl)ammonium chloride is used for the modification and functionalization of material surfaces. It is applied to various surfaces to enhance adhesion properties, which is particularly beneficial in the formulation of advanced coatings and adhesives for industries such as automotive and construction. chemimpex.com Its role as a surfactant and its ability to interact at interfaces make it effective for altering surface characteristics to meet specific performance criteria. medchemexpress.com

Applications of Benzyl(triethyl)ammonium chloride in Scientific Research

Benzyl(triethyl)ammonium chloride, a quaternary ammonium salt, serves as a versatile compound in various fields of materials science and chemical synthesis. Its unique structure, combining a benzyl (B1604629) group with triethylammonium chloride, imparts properties that are leveraged in specialized research applications, from energy materials to environmental science. This article explores its specific uses in polymer and materials science research, as well as in the synthesis of advanced materials.

The utility of Benzyl(triethyl)ammonium chloride in polymer and materials science is notable, particularly in the development of functional membranes, the modification of natural clays (B1170129), and in the study of surfactant systems.

In the field of energy conversion, anion-exchange membranes (AEMs) are critical components of alkaline polymer electrolyte fuel cells. The chemical stability and performance of these membranes are largely dictated by the nature of the cationic functional groups. Research has explored various quaternary ammonium cations for this purpose. While direct studies on poly(vinylbenzyltriethylammonium) are not prevalent in the provided literature, extensive research on the closely related benzyltrimethylammonium (B79724) (BTM) functional group offers significant insights.

In a comparative study, radiation-grafted AEMs containing pendent benzyltrimethylammonium groups were synthesized and evaluated against membranes with benzylmethylimidazolium functionality. nih.gov The study aimed to create membranes with identical ion-exchange capacities (IECs) to allow for a direct comparison of their physical and electrochemical properties. nih.gov The results indicated that the conductivity of the AEMs is comparable between the two types of functional groups. nih.gov However, the fuel cell performance of the imidazolium-based membrane was significantly poorer due to in-situ degradation, highlighting the relative stability of the benzyl-quaternary ammonium structure under fuel cell operating conditions. nih.gov This suggests that benzyl-based quaternary ammonium cations like Benzyl(triethyl)ammonium chloride are promising candidates for creating more durable and efficient AEMs.

Benzyl(triethyl)ammonium chloride is effectively used as a cationic surfactant to modify the surface properties of inorganic clays like kaolinite (B1170537) and montmorillonite (B579905). chemimpex.comdaishangchem.comnih.gov This modification, known as organophilization, transforms the naturally hydrophilic clay surface into a more organophilic one, enhancing its ability to interact with and adsorb nonpolar organic molecules. nih.gov This is particularly useful for environmental applications such as the removal of organic pollutants from water.

In one study, natural kaolinite clay was modified using Benzyl(triethyl)ammonium chloride at concentrations relative to the clay's cation exchange capacity (CEC). chemimpex.comdaishangchem.com The successful intercalation of the surfactant into the clay layers was confirmed through various characterization techniques. chemimpex.comdaishangchem.com X-ray diffraction (XRD) analysis showed an increase in the basal spacing of the clay, indicating that the surfactant molecules had entered the interlayer space. chemimpex.comdaishangchem.com

Key findings from the modification of kaolinite with Benzyl(triethyl)ammonium chloride are summarized below:

| Property | Natural Kaolinite | Organo-Modified Kaolinite | Citation |

| Basal Spacing (d001) | 7.12 Å | 7.20 - 7.34 Å | chemimpex.comdaishangchem.com |

| Surface Area (BET) | 25.34 m²/g | 5.90 - 13.11 m²/g | chemimpex.comdaishangchem.com |

| Morphology (SEM) | Good dispersion | Slight agglomeration | chemimpex.com |

The increase in basal spacing confirms the intercalation of the Benzyl(triethyl)ammonium cations. chemimpex.comdaishangchem.com The significant decrease in surface area is attributed to the filling of the clay's porous structure by the large organic cations. chemimpex.comdaishangchem.com Such modifications improve the properties of natural clays for various industrial applications. daishangchem.com Similar studies on montmorillonite clay also demonstrated effective adsorption of Benzyl(triethyl)ammonium cations, reaching the clay's cation exchange capacity at low ionic strengths. nih.gov

Benzyl(triethyl)ammonium chloride is classified as a surfactant. chemicalbook.commedchemexpress.com Surfactants are amphiphilic molecules that can self-assemble in solution to form various structures, including spherical and cylindrical (worm-like) micelles. rsc.org These worm-like micellar networks can impart significant viscoelasticity to fluids, a property that is valuable in applications ranging from oil recovery to personal care products. rsc.orgnih.gov

The rheological, or flow, properties of these fluids are of primary interest. rsc.org The transition from individual surfactant molecules to entangled networks of worm-like micelles can lead to a dramatic increase in viscosity. rsc.org While the literature extensively covers the formation of worm-like micelles using other cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), specific studies detailing the use of Benzyl(triethyl)ammonium chloride to form and control the rheology of such systems are not prominent in the search results. nih.gov However, as a quaternary ammonium salt, it shares characteristics with compounds known to act as co-surfactants or salts that can influence micellar growth. nih.gov For example, salts are known to promote the growth of micelles, affecting fluid viscosity. nih.gov

Benzyl(triethyl)ammonium chloride is a key compound in the field of advanced materials synthesis, primarily due to its role as a phase transfer catalyst (PTC) and its classification as an ionic liquid (IL). chemimpex.comdaishangchem.comchemicalbook.com

Ionic liquids are salts with melting points below 100 °C, and they are considered "green" solvents due to their low vapor pressure. chemicalbook.com Quaternary ammonium salts, such as Benzyl(triethyl)ammonium chloride, are a well-known class of ILs. daishangchem.com Its utility is also noted in the preparation of other ionic liquids. chemimpex.com

As a phase transfer catalyst, Benzyl(triethyl)ammonium chloride facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chemimpex.comchemicalbook.com The Benzyl(triethyl)ammonium cation can form an ion pair with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. chemicalbook.com This "phase transfer" dramatically increases reaction rates and yields, allowing many reactions to proceed under milder conditions. chemicalbook.comrsc.org This catalytic activity is harnessed in numerous organic synthesis applications, including nucleophilic substitutions and the synthesis of polymers and other specialty chemicals. chemicalbook.comrsc.org

Furthermore, its role extends to being a template agent for molecular sieves, an organic electrolyte in the electronics industry, and a component in phase change materials for thermal energy storage. chemicalbook.com The synthesis of Benzyl(triethyl)ammonium chloride itself is straightforward, typically involving a quaternized addition reaction between triethylamine (B128534) and benzyl chloride, making it an accessible and cost-effective choice for these applications. chemicalbook.comgoogle.com

Mechanistic and Theoretical Investigations of Benzyl Triethyl Ammonium Hydrochloride Systems

Computational Chemistry Approaches

Computational chemistry provides powerful tools to elucidate the complex interactions and reaction pathways in phase-transfer catalysis. While specific studies centered on benzyl(triethyl)ammonium hydrochloride are sparse, research on analogous quaternary ammonium (B1175870) salts offers significant insights.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of phase-transfer catalysis, DFT is employed to map out reaction energy profiles, determine the structures of transition states, and calculate the energies of intermediates.

For a typical nucleophilic substitution reaction catalyzed by a quaternary ammonium salt like benzyl(triethyl)ammonium chloride, DFT studies on related systems help in understanding the key steps: anion exchange, ion-pair formation, and the subsequent reaction with the organic substrate. nih.gov Theoretical calculations can clarify the role of the catalyst's structure, including the influence of the benzyl (B1604629) and triethyl groups on its catalytic efficiency. nih.gov Studies on similar catalysts have shown that the reaction proceeds through a transition state where the catalyst's cation interacts with both the incoming nucleophile and the leaving group. The calculated energy barriers for these steps provide a quantitative measure of the reaction rate. rsc.org

Table 1: Illustrative DFT-Calculated Energy Barriers for a Model SN2 Reaction Catalyzed by a Quaternary Ammonium Salt (Note: This data is representative of typical findings for quaternary ammonium catalysts and not specific to benzyl(triethyl)ammonium hydrochloride.)

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Anion Exchange | Exchange of the catalyst's original anion with the reacting nucleophile at the phase interface. | 5 - 10 |

| Ion-Pair Extraction | Transfer of the catalyst-nucleophile ion pair from the aqueous to the organic phase. | 2 - 7 |

| Nucleophilic Attack | The rate-determining nucleophilic attack on the substrate in the organic phase. | 15 - 25 |

Molecular Modeling of Catalytic Interactions

Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of the catalyst and its interactions with the solvent and reactants at the phase interface. nih.gov These models can simulate the movement of the quaternary ammonium salt between the aqueous and organic phases, a crucial aspect of its catalytic cycle. rsc.org

For a catalyst like benzyl(triethyl)ammonium chloride, molecular modeling can reveal how the lipophilicity and structure of the cation influence its solubility in the organic phase and its ability to transport the nucleophile. nih.gov Simulations can also model the formation of the ion pair between the benzyl(triethyl)ammonium cation and the reacting anion, showing how the "nakedness" of the anion in the organic phase enhances its reactivity. nih.gov

Kinetic Studies of Reactions Involving Benzyl(triethyl)ammonium Hydrochloride

Kinetic studies are fundamental to understanding the mechanism of phase-transfer catalyzed reactions. They involve measuring reaction rates under various conditions to determine the reaction order with respect to each reactant and the catalyst, as well as the activation parameters.

Table 2: Representative Kinetic Data for a Phase-Transfer Catalyzed Nucleophilic Substitution (Note: This data is illustrative for a typical PTC system and not specific to benzyl(triethyl)ammonium hydrochloride.)

| Parameter | Value | Significance |

|---|---|---|

| Reaction Order in Substrate | 1 | Indicates a unimolecular reaction of the substrate in the rate-determining step. |

| Reaction Order in Catalyst | 1 | Suggests the catalyst is directly involved in the rate-determining step. |

| Apparent Activation Energy (Ea) | 60 - 80 kJ/mol | Provides insight into the temperature sensitivity of the reaction rate. researchgate.net |

| Pre-exponential Factor (A) | 108 - 1010 s-1 | Relates to the frequency of collisions with the correct orientation. |

Investigation of Electron Transfer and Ionic Interactions

The primary role of benzyl(triethyl)ammonium chloride in phase-transfer catalysis is to facilitate the transfer of anions between phases through strong ionic interactions. The large, lipophilic benzyl(triethyl)ammonium cation forms a relatively loose ion pair with the anion in the organic phase. nih.gov This is because the charge of the cation is shielded by the bulky alkyl and benzyl groups, leading to a weak electrostatic interaction with the anion. nih.gov Consequently, the anion is "naked" and highly reactive in the non-polar organic solvent. nih.gov

While direct electron transfer is not the primary mechanism in most standard phase-transfer catalyzed reactions like nucleophilic substitutions, there are specialized systems where electron transfer can be facilitated by quaternary ammonium salts. In these cases, the catalyst can assist in moving a reducing or oxidizing agent into the organic phase. rsc.org For instance, certain redox-active catalysts can exhibit enhanced electron transfer capabilities. rsc.org However, for typical applications of benzyl(triethyl)ammonium chloride, the dominant interactions are ionic. The formation of a complex between the quaternary ammonium cation and the anion is a key step, and the stability and reactivity of this complex are central to the catalytic process. acs.org

Analytical Methodologies for Research on Benzyl Triethyl Ammonium Hydrochloride

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of benzyl(triethyl)ammonium hydrochloride and its related impurities. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-pressure liquid chromatography (UHPLC), are particularly prominent.

High-performance liquid chromatography (HPLC) is a widely applied technique for assessing the purity of benzyl(triethyl)ammonium hydrochloride, often abbreviated as TEBA, and for identifying and quantifying its process-related impurities. A critical aspect of quality control is the monitoring of residual reactants and by-products from its synthesis, which typically involves the quaternization of triethylamine (B128534) with benzyl (B1604629) chloride. Common impurities can include unreacted benzyl chloride, as well as benzaldehyde (B42025) and benzyl alcohol which may form through secondary reactions. chromatographyonline.comresearchgate.netrsc.org

A specific HPLC method has been developed for the simultaneous determination of TEBA and these key impurities. chromatographyonline.comresearchgate.net The separation is often challenging due to the quaternary nature of TEBA, which can lead to strong interactions with the stationary phase. The control of the silanophilic contribution to the retention of TEBA is crucial for achieving good separation. chromatographyonline.com This is typically managed through careful selection of the stationary phase, mobile phase composition, and pH. For instance, a cyano column can be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. chromatographyonline.com The choice and concentration of the buffer, such as sodium acetate, ammonium (B1175870) acetate, or sodium formate, significantly influence the retention behavior of the quaternary compound. chromatographyonline.comresearchgate.net

A reverse-phase (RP) HPLC method offers a simpler approach, utilizing a mobile phase of acetonitrile, water, and an acid like phosphoric acid. nih.gov For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with a volatile acid such as formic acid. nih.gov These HPLC methods are not only suitable for routine purity testing but can also be scaled up for the isolation of impurities for further characterization. nih.gov

Detailed Research Findings for HPLC Analysis: A study focused on the analysis of TEBA and its impurities (benzyl chloride, benzaldehyde, and benzyl alcohol) utilized a cyano column. The method demonstrated good separation and quantification capabilities for these compounds in a 50% aqueous solution of TEBA. chromatographyonline.comresearchgate.net The relative standard deviation (RSD) for the analysis of TEBA and benzyl alcohol was found to be 0.8% and 0.3%, respectively, indicating good precision. chromatographyonline.com The method was also successfully applied to monitor the synthesis of TEBA, allowing for the optimization of reaction conditions to minimize impurities. researchgate.net

Table 1: HPLC Method for Purity and Impurity Profiling of Benzyl(triethyl)ammonium Hydrochloride

| Parameter | Condition |

| Stationary Phase | Cyano Column |

| Mobile Phase | 55% Sodium Acetate (0.025–0.035M, pH 7) and 45% Acetonitrile |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 220 nm (for Benzyl Chloride and Benzaldehyde) and 210 nm (for TEBA and Benzyl Alcohol) |

| Analytes | Benzyl(triethyl)ammonium hydrochloride (TEBA), Benzyl Chloride, Benzaldehyde, Benzyl Alcohol |

| Data sourced from a study on the analysis of residual products in Triethylbenzylammonium Chloride by HPLC. chromatographyonline.comresearchgate.net |

Ultra-high-pressure liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. Transferring an existing HPLC method to a UHPLC system can enhance laboratory efficiency. This process, however, is not always straightforward and requires careful consideration of several instrumental parameters to ensure that the separation performance is maintained or improved. ekb.eg

The primary principle in method transfer is to maintain the same selectivity and resolution while shortening the run time. This is typically achieved by using columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. When transferring a method, it is crucial to adjust parameters such as the gradient delay volume, column temperature, and injection volume. ekb.eg The gradient delay volume, which is the volume from the point of solvent mixing to the head of the column, can vary significantly between different HPLC and UHPLC systems and can impact the retention times and resolution of early-eluting peaks. chromatographyonline.com

For quaternary ammonium compounds like benzyl(triethyl)ammonium hydrochloride, the use of smaller particle columns (e.g., 3 µm) is available for fast UPLC applications, suggesting the feasibility of method transfer. nih.gov A systematic approach to method transfer involves calculating the new conditions based on the geometries of the original and the new columns and instruments. However, phenomena such as frictional heating, which can occur at the high pressures generated in UHPLC, may lead to unexpected changes in selectivity and retention. ekb.eg Therefore, a thorough validation of the transferred method is essential.

Detailed Research Findings for UHPLC Method Transfer: Research on method transfer from HPLC to UHPLC highlights the importance of matching the gradient delay volume of the original system. This can be achieved through hardware modifications or by adjusting the initial isocratic hold time in the gradient program. ekb.eg It has been demonstrated that by systematically addressing these parameters, a successful transfer of methods for a wide range of compounds can be achieved with little to no need for re-validation. ekb.eg While specific studies on the UHPLC method transfer for benzyl(triethyl)ammonium hydrochloride are not extensively detailed in the public domain, the general principles and successful transfer of methods for other ionic compounds provide a strong basis for its application.

Table 2: Key Considerations for HPLC to UHPLC Method Transfer

| Parameter | Consideration for Transfer | Rationale |

| Column Dimensions | Scale down length and internal diameter; use smaller particle size (e.g., <2 µm) | To achieve faster analysis and higher efficiency. |

| Flow Rate | Scale proportionally to the change in column dimensions | To maintain linear velocity and separation performance. |

| Injection Volume | Scale down to prevent column overload and peak distortion | To match the smaller column volume. |

| Gradient Profile | Adjust gradient time and slope to maintain resolution | To compensate for the smaller column volume and different system delay volume. |

| System Dwell Volume | Characterize and compensate for differences between systems | To ensure accurate reproduction of the original separation, especially for early eluting peaks. |

| This table is a summary of general principles for method transfer from HPLC to UHPLC. ekb.eg |

Electrophoretic Techniques

Electrophoretic techniques provide an alternative approach for the analysis of ionic species like benzyl(triethyl)ammonium hydrochloride, offering high separation efficiency and low sample consumption.

Capillary electrophoresis (CE) is a powerful technique for the separation and determination of charged analytes. For benzyl(triethyl)ammonium hydrochloride (BTEAC), CE is particularly useful for its analysis in complex organic or polymeric matrices, where direct analysis by other methods might be challenging. chemicalbook.com

The method typically involves an extraction step to transfer the BTEAC from the organic matrix into an aqueous buffer solution, which is then analyzed by CE. Sonication can be employed to enhance the extraction efficiency. chemicalbook.com The separation in CE is based on the differential migration of ions in an electric field within a narrow fused-silica capillary. The separation can be optimized by adjusting the composition and pH of the background electrolyte (BGE). For the analysis of the cationic BTEAC, a simple phosphate (B84403) buffer at a slightly acidic pH can provide rapid and efficient separation. chemicalbook.com Detection is commonly performed using a UV detector.

Detailed Research Findings for Capillary Electrophoresis: A study on the determination of BTEAC in polymeric media demonstrated the successful application of CE. chemicalbook.com The method involved extracting BTEAC from the organic sample with a 20 mM sodium phosphate solution, aided by sonication. The CE separation was achieved in under 6 minutes using a 20 mM sodium phosphate buffer at pH 5.0. chemicalbook.com The method showed good recovery (above 92%) and a detection limit of 5 mg L⁻¹. chemicalbook.com This demonstrates that CE is a simple, fast, and cost-effective method suitable for quality control in industrial settings. chemicalbook.com

Table 3: Capillary Electrophoresis Method for Benzyl(triethyl)ammonium Hydrochloride in Polymeric Media

| Parameter | Condition |

| Extraction Solvent | 20 mM Sodium Phosphate Solution |

| Extraction Aid | Sonication |

| Background Electrolyte | 20 mM Sodium Phosphate Buffer (pH 5.0) |

| Separation Time | < 6 minutes |

| Detection | UV Absorbance |

| Detection Limit | 5 mg L⁻¹ |

| Recovery | > 92% |

| Data sourced from a study on the determination of benzyltriethyl ammonium chloride from polymeric media by capillary electrophoresis. chemicalbook.com |

Spectroscopic Characterization (for Reaction Products or Derived Materials)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of benzyl(triethyl)ammonium hydrochloride and materials derived from it.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the characterization of benzyl(triethyl)ammonium hydrochloride and its reaction products or derived materials, such as polymers. The technique provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.